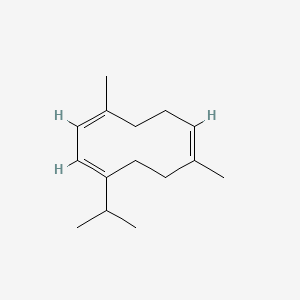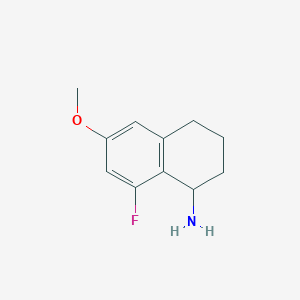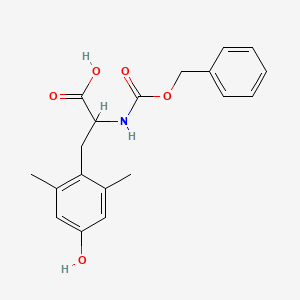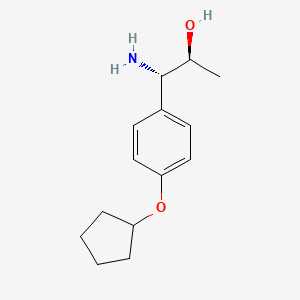![molecular formula C14H22N2 B13032213 4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)
4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine typically involves the construction of the pyrrolidine ring from acyclic precursors or the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 3,3-dimethylpyrrolidine with ethylbenzene derivatives under specific conditions .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and controlled environments to ensure the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various proteins and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a similar ring structure but lacking the ethyl and phenylamine substituents.
Pyrrolidin-2-one: Contains a carbonyl group, offering different reactivity and biological activity.
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry due to their diverse biological activities.
Uniqueness: 4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
4-[2-(3,3-dimethylpyrrolidin-1-yl)ethyl]aniline |
InChI |
InChI=1S/C14H22N2/c1-14(2)8-10-16(11-14)9-7-12-3-5-13(15)6-4-12/h3-6H,7-11,15H2,1-2H3 |
Clave InChI |
SSHSECGKQSYKQI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1)CCC2=CC=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine](/img/structure/B13032154.png)

![3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)
![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)


![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)



![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)
